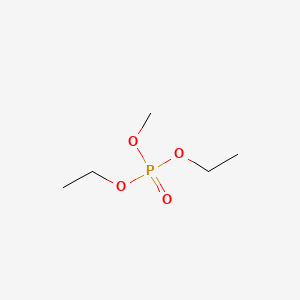

Diethyl methyl phosphate

Description

Properties

IUPAC Name |

diethyl methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWCWCMYQAIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007032 | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-17-4 | |

| Record name | Diethyl methyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7HE04G57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl methylphosphonate (B1257008) (DEMP), a compound of interest in various chemical and pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of diethyl methylphosphonate. The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of diethyl methylphosphonate is characterized by three distinct signals corresponding to the methyl protons directly attached to the phosphorus atom and the ethoxy group protons.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| P-CH₃ | ~1.45 | Doublet (d) | ²JP-H ≈ 17.7 | 3H |

| O-CH₂-CH₃ | ~4.05 | Doublet of Quartets (dq) | ³JH-H ≈ 7.1, ³JP-H ≈ 7.9 | 4H |

| O-CH₂-CH₃ | ~1.28 | Triplet (t) | ³JH-H ≈ 7.1 | 6H |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of diethyl methylphosphonate shows three signals. The carbon atoms exhibit coupling to the phosphorus atom, providing valuable structural information.[1][2]

| Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| P-CH₃ | 10.85 | ¹JP-C = 144 |

| O-CH₂-CH₃ | 61.35 | ²JP-C ≈ 7 |

| O-CH₂-CH₃ | 16.15 | ³JP-C ≈ 6 |

³¹P NMR Data

The proton-decoupled ³¹P NMR spectrum of diethyl methylphosphonate exhibits a single resonance.

| Assignment | Chemical Shift (δ) ppm |

| P =O | ~32.9 (in CDCl₃) |

Infrared (IR) Spectroscopy

The IR spectrum of diethyl methylphosphonate displays characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a strong P=O stretching vibration.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2985 | C-H stretch (asymmetric, CH₃) | Medium |

| ~2935 | C-H stretch (asymmetric, CH₂) | Medium |

| ~1245 | P=O stretch | Strong |

| ~1025 | P-O-C stretch | Strong |

| ~965 | O-C-C stretch | Strong |

| ~790 | P-C stretch | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethyl methylphosphonate results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Assignment |

| 152 | ~20 | [M]⁺ (Molecular ion) |

| 125 | 100 | [M - C₂H₃]⁺ |

| 124 | ~30 | [M - C₂H₄]⁺ |

| 110 | ~15 | [M - C₂H₅O + H]⁺ |

| 97 | ~40 | [M - C₂H₅O - CH₃ + H]⁺ |

| 82 | ~25 | [HP(O)OCH₂]⁺ |

| 65 | ~30 | [H₂PO₂]⁺ |

| 47 | ~20 | [PO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Diethyl methylphosphonate sample

-

Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of diethyl methylphosphonate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging (typically 128 or more).

-

³¹P NMR: Acquire the proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift, a relaxation delay of 2-5 seconds, and a suitable number of scans (typically 32-64). Use an external reference of 85% H₃PO₄.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in diethyl methylphosphonate.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Diethyl methylphosphonate sample.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small drop of the neat diethyl methylphosphonate liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth or tissue soaked in isopropanol or acetone (B3395972) and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of diethyl methylphosphonate.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Diethyl methylphosphonate sample.

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of diethyl methylphosphonate (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS System Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Mass Spectrometer Conditions:

-

Data Analysis:

-

Identify the peak corresponding to diethyl methylphosphonate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of diethyl methylphosphonate, highlighting the information obtained from each technique.

Caption: Workflow of spectroscopic analysis for diethyl methylphosphonate.

References

- 1. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 2. jeol.com [jeol.com]

- 3. agilent.com [agilent.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Physical Properties of Diethyl Methylphosphonate

This guide provides a comprehensive overview of the key physical properties of diethyl methylphosphonate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Quantitative Data Summary

The following table summarizes the reported physical properties of diethyl methylphosphonate.

| Physical Property | Value | Conditions |

| Boiling Point | 190 - 194 °C | Atmospheric Pressure[1] |

| 194 °C | Atmospheric Pressure[2][3][4] | |

| 78.0 - 81.0 °C | 15.0 mmHg[5] | |

| Density | 1.0406 g/cm³ | 30 °C[1] |

| 1.041 g/mL | 25 °C[2][4][6] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for the accurate and reproducible characterization of chemical substances. Below are standard experimental protocols applicable to diethyl methylphosphonate.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Distillation Method The distillation method is a common and effective way to determine the boiling point of a liquid sample, particularly when purification is also desired.[7]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

-

Procedure:

-

Assemble the distillation apparatus. The liquid sample (at least 5 mL) is placed in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is distilling.

-

The liquid is heated to a boil.

-

As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer is monitored.

-

The temperature at which the liquid is steadily distilling is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

2. Reflux Method This method is suitable for smaller quantities of liquid and involves heating the liquid to its boiling point under a condenser.[7]

-

Apparatus: A round-bottom flask, a condenser, a thermometer, and a heating source.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The condenser is attached vertically to the flask.

-

The thermometer is placed in the flask so that the bulb is immersed in the vapor phase above the boiling liquid but below the condenser.

-

The liquid is heated to a gentle boil. The vapor will rise, be cooled by the condenser, and fall back into the flask.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.

-

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

1. Pycnometer Method A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.[5]

-

Apparatus: A pycnometer (specific gravity bottle), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the water-filled pycnometer is measured.

-

The volume of the pycnometer can be calculated using the mass of the water and its known density at that temperature.

-

The pycnometer is then emptied, dried, and filled with the sample liquid (diethyl methylphosphonate).

-

The mass of the sample-filled pycnometer is measured.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

2. Hydrometer Method A hydrometer measures the relative density (specific gravity) of a liquid based on the principle of buoyancy.[1][2][8]

-

Apparatus: A hydrometer and a tall, transparent cylinder.

-

Procedure:

-

The sample liquid is poured into the cylinder, ensuring it is deep enough for the hydrometer to float freely without touching the bottom or sides.

-

The hydrometer is gently lowered into the liquid.

-

Once the hydrometer has settled and is floating, the density is read from the scale on the stem at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for an accurate measurement.[3]

-

The temperature of the liquid should also be recorded, as density is temperature-dependent.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of diethyl methylphosphonate.

Caption: Workflow for determining the physical properties of diethyl methylphosphonate.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Hydrometer - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. che.utah.edu [che.utah.edu]

- 6. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. camlab.co.uk [camlab.co.uk]

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Discovery and History of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of organophosphorus (OP) chemistry, tracing its origins from early academic curiosities to its divergent applications as potent insecticides and devastating nerve agents. We will explore the key scientific milestones, present critical quantitative data, and provide detailed insights into the mechanisms of action that define this impactful class of molecules.

Early Syntheses and Unrecognized Potential

The story of organophosphorus compounds begins in the 19th century with early explorations into "phosphoric ether." While Jean Pierre Boudet is believed to have synthesized an organophosphate from alcohol and phosphoric acid as early as 1801, it was Jean Louis Lassaigne who, in 1820, reacted ethanol (B145695) with phosphoric acid to produce triethyl phosphate.[1] However, this synthesis was later attributed by some to Franz Anton Voegeli in 1848.[1] These initial discoveries, while foundational, went largely unnoticed for their biological potential.

A pivotal moment arrived in 1854 when French chemist Philippe de Clermont , working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP).[1][2] This synthesis, achieved with the help of Russian chemist Wladimir Moschnin, marked the creation of the first organophosphate cholinesterase inhibitor, although its toxic properties would remain unrecognized for nearly a century.[1][3] De Clermont himself tasted the compound, noting only a "burning taste," a testament to the low yields of the synthetic methods of the time.[4]

Experimental Protocol: Synthesis of Tetraethyl Pyrophosphate (de Clermont, 1854) - A Recreation

Objective: To synthesize tetraethyl pyrophosphate (TEPP).

Reactants:

-

Silver pyrophosphate (Ag₄P₂O₇)

-

Ethyl iodide (C₂H₅I)

Generalized Procedure:

-

Silver pyrophosphate is prepared and thoroughly dried.

-

The silver pyrophosphate is suspended in an excess of dry ethyl iodide.

-

The mixture is heated, likely under reflux, to facilitate the reaction. The reaction proceeds as follows: Ag₄P₂O₇ + 4 C₂H₅I → (C₂H₅O)₄P₂O₃ + 4 AgI

-

The reaction mixture, containing the precipitated silver iodide, is cooled.

-

The solid silver iodide is removed by filtration.

-

The excess ethyl iodide is removed from the filtrate by distillation.

-

The remaining crude TEPP is then purified, likely by distillation under reduced pressure, to yield a colorless oil.

The Schrader Era: A Paradigm Shift to Potency

The true toxic potential of organophosphorus compounds was unleashed in the 1930s through the work of German chemist Dr. Gerhard Schrader at IG Farben.[5][6] Tasked with developing new insecticides to combat world hunger, Schrader's research led to the synthesis of thousands of OP compounds.[1][5] This work, however, had a dark side.

In 1936, Schrader synthesized Tabun (GA), the first nerve agent, followed by the even more potent Sarin (GB) in 1938.[4][7] These discoveries were deemed state secrets by the German government, and a dual-track research program was initiated: one focused on developing less toxic insecticides for agriculture, and the other on weaponizing highly toxic and volatile compounds as chemical warfare agents.[1] Schrader's team later developed Soman (GD) in 1944 and Cyclosarin (GF).[4]

Experimental Protocol: Synthesis of Tabun (Schrader, 1936) - A Recreation

The industrial synthesis of Tabun during World War II was a multi-step process. The final step, as developed by Schrader, involved the reaction of dimethylamidophosphoric dichloride with sodium cyanide, followed by the addition of ethanol. A generalized laboratory-scale procedure is outlined below:

Objective: To synthesize Tabun (ethyl dimethylphosphoramidocyanidate).

Reactants:

-

Dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂)

-

Sodium cyanide (NaCN)

-

Ethanol (C₂H₅OH)

-

A suitable solvent (e.g., chlorobenzene)

Generalized Procedure:

-

Dimethylamidophosphoric dichloride is dissolved in a dry, inert solvent such as chlorobenzene (B131634) in a reaction vessel equipped for stirring and temperature control.

-

Finely powdered, dry sodium cyanide is added to the solution.

-

The mixture is stirred, and a solution of ethanol in the same solvent is added gradually. The reaction is exothermic and may require cooling to control the temperature. The reaction proceeds as follows: (CH₃)₂NPOCl₂ + NaCN → (CH₃)₂NP(O)(CN)Cl + NaCl (CH₃)₂NP(O)(CN)Cl + C₂H₅OH → (CH₃)₂NP(O)(OC₂H₅)(CN) + HCl

-

After the addition is complete, the reaction mixture is stirred for a period to ensure completion.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent and any volatile byproducts are removed by distillation.

-

The crude Tabun is then purified by vacuum distillation.

Quantitative Data on Organophosphorus Compounds

The potency of organophosphorus compounds varies dramatically, a factor that dictates their use as either insecticides or chemical warfare agents. This section provides quantitative data to illustrate these differences.

Toxicity of Selected Organophosphorus Compounds

The acute toxicity of organophosphorus compounds is typically expressed as the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.

| Compound | Type | Animal Model | Route of Administration | LD50 (mg/kg) |

| Parathion | Insecticide | Rat | Oral | 3.6 - 13 |

| Malathion | Insecticide | Rat | Oral | 1375 - 2800 |

| Chlorpyrifos | Insecticide | Rat | Oral | 96 - 270 |

| Tabun (GA) | Nerve Agent | Human (estimated) | Percutaneous | ~14 |

| Sarin (GB) | Nerve Agent | Human (estimated) | Percutaneous | ~24 |

| Soman (GD) | Nerve Agent | Guinea Pig | Subcutaneous | 0.022 |

| VX | Nerve Agent | Human (estimated) | Percutaneous | ~0.1 |

Note: LD50 values can vary depending on the specific study, animal strain, and experimental conditions.

Acetylcholinesterase Inhibition Kinetics

The primary mechanism of action for most toxic organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE). The efficiency of this inhibition can be quantified by the inhibition constant (Ki) or the bimolecular rate constant (kᵢ).

| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹) |

| Paraoxon (active metabolite of Parathion) | Human AChE | - | 1.8 x 10⁷ |

| Dichlorvos | Human AChE | - | 1.2 x 10⁶ |

| Sarin (GB) | Human AChE | - | 1.5 x 10⁸ |

| Soman (GD) | Human AChE | - | 5.8 x 10⁸ |

| VX | Human AChE | - | 1.1 x 10⁹ |

Note: Kinetic constants are highly dependent on experimental conditions such as pH, temperature, and enzyme source.

Mechanism of Action and Signaling Pathways

Organophosphorus compounds exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the normal functioning of the nervous system.[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5]

Acetylcholinesterase Inhibition

The inhibition of AChE by organophosphates is a covalent modification of the enzyme's active site. The phosphorus atom of the organophosphate attacks a serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors.

Caption: Organophosphate Inhibition of Acetylcholinesterase.

Downstream Signaling of Acetylcholine Accumulation

The accumulation of acetylcholine in the synapse leads to the overstimulation of two types of cholinergic receptors: nicotinic and muscarinic receptors. This overstimulation is responsible for the wide range of toxic symptoms observed in organophosphate poisoning.

Caption: Downstream Effects of Acetylcholine Accumulation.

Conclusion: A Legacy of Discovery and Caution

The history of organophosphorus compounds is a compelling narrative of scientific discovery, unintended consequences, and the dual nature of chemical innovation. From their humble beginnings in 19th-century laboratories to their critical roles in agriculture and their tragic use in warfare, these molecules have profoundly impacted human society. For researchers and drug development professionals, understanding this history provides a crucial context for the ongoing development of novel therapeutics, antidotes, and safer agricultural solutions. The intricate mechanisms of action, painstakingly elucidated over decades, continue to offer valuable targets for intervention and innovation. The legacy of organophosphorus compounds serves as a powerful reminder of the responsibility that accompanies scientific advancement.

References

- 1. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 7. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

Unlocking the Power of Phosphorus: A Technical Guide to the Mechanism of Action of Phosphonate-Based Reagents

For researchers, scientists, and drug development professionals, phosphonate-based reagents represent a versatile and powerful class of molecules with broad applications in medicine and biotechnology. Their unique chemical properties, particularly the stability of the carbon-phosphorus (C-P) bond, make them exceptional tools for probing and modulating biological systems. This technical guide provides an in-depth exploration of the core mechanisms of action of phosphonate-based reagents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Phosphonate-containing compounds are characterized by a C−PO(OH)₂ or C−PO(OR)₂ group, where R is an organic moiety. This structure allows them to act as stable bioisosteres of natural phosphates, which are fundamental to a vast array of biological processes.[1][2] Unlike the labile P-O bond in phosphate (B84403) esters, the C-P bond in phosphonates is resistant to chemical and enzymatic hydrolysis, providing a significant advantage in the design of therapeutic agents and research tools.[3][4][5]

The primary mechanisms through which phosphonate-based reagents exert their effects can be categorized as:

-

Phosphate Mimicry and Competitive Inhibition: By mimicking the structure of natural phosphate substrates, phosphonates can bind to the active sites of enzymes that process these substrates, acting as competitive inhibitors.[3][5][6] This is a cornerstone of their application in drug design, particularly in the development of antiviral and anticancer agents.[2][6] Acyclic nucleoside phosphonates, for instance, are potent inhibitors of viral DNA polymerases.[3]

-

Transition State Analogs: Many enzymatic reactions, especially those involving hydrolysis, proceed through a transient, high-energy tetrahedral intermediate.[3] Phosphonates, with their stable tetrahedral phosphorus center, can effectively mimic this transition state, binding to the enzyme with extremely high affinity and acting as potent inhibitors.[3][7][8] This principle has been successfully applied in the design of inhibitors for peptidases and lipases.[3]

-

Chelation of Metal Ions: The phosphonate (B1237965) group is an effective chelating agent for metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This property is central to the action of bisphosphonates in treating bone resorption disorders, where they bind to hydroxyapatite (B223615) in bone and are taken up by osteoclasts.[9][10]

Quantitative Analysis of Phosphonate-Based Enzyme Inhibition

The potency of phosphonate-based inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds against a specific enzyme. The Cheng-Prusoff equation can be used to relate these two values.[11]

| Phosphonate Reagent Class | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |

| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | IC₅₀ values ranging from nanomolar to micromolar | [2][7][12] |

| 3-Phosphoglycerate Kinase (PGK) | IC₅₀ values from 0.84 to 200 µM | [13] | |

| Acyclic Nucleoside Phosphonates | Viral DNA Polymerases | EC₅₀ values in the low micromolar to nanomolar range | [3][14] |

| Peptide Phosphonates | Serine Proteases | Potent inhibitors with low micromolar to nanomolar IC₅₀ values | [15][16][17] |

| Carboxypeptidase A | Kᵢ values in the picomolar range | [7][18] | |

| Vinyl Phosphonates | 3-Dehydroquinate Synthase | Sub-nanomolar inhibition constants | [19] |

Core Mechanisms of Action and Signaling Pathways

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used to treat bone disorders such as osteoporosis.[9][20] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[10][21] This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for osteoclast function and survival.[9][10] By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[10][20]

Action of Acyclic Nucleoside Phosphonates (ANPs) as Antiviral Agents

Acyclic nucleoside phosphonates (ANPs) are potent antiviral drugs that mimic natural nucleoside monophosphates.[14] Due to their phosphonate group, they bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analog drugs.[3] Host cell kinases then convert the ANPs into their active diphosphate (B83284) metabolites. These metabolites act as competitive inhibitors and alternative substrates for viral DNA polymerases, leading to chain termination when incorporated into the growing viral DNA strand.[3]

Key Experimental Protocols

Enzyme Inhibition Assay for Farnesyl Pyrophosphate Synthase (FPPS)

This protocol describes a colorimetric assay to determine the IC₅₀ of a phosphonate inhibitor against FPPS. The assay measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.

Materials:

-

Purified recombinant human FPPS

-

Geranyl pyrophosphate (GPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

Phosphonate inhibitor stock solution (in DMSO or water)

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, FPPS enzyme, and GPP. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding IPP to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Add inorganic pyrophosphatase to each well to convert the released PPi to inorganic phosphate (Pi). Incubate as required.

-

Add the phosphate detection reagent and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22][23]

References

- 1. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bisphosphonates: From Pharmacology to Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]

- 19. mdpi.com [mdpi.com]

- 20. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary reactivity studies of diethyl methylphosphonate

A Technical Guide to the Preliminary Reactivity of Diethyl Methylphosphonate (B1257008)

For Researchers, Scientists, and Drug Development Professionals

Diethyl methylphosphonate (DEMP), an organophosphorus compound with the chemical formula CH₃P(O)(OCH₂CH₃)₂, serves as a significant model compound in various fields of chemical research. Its structural similarity to nerve agents, while exhibiting lower toxicity, makes it an effective surrogate for studying the degradation and reactivity of more hazardous organophosphates.[1][2] This technical guide provides a comprehensive overview of the preliminary reactivity studies of DEMP, focusing on its hydrolysis, pyrolysis, atmospheric reactions, and decomposition on metal oxide surfaces. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science, offering insights into the chemical behavior of this important compound.

Hydrolysis

The hydrolysis of organophosphorus compounds is a critical degradation pathway in both environmental and biological systems. Studies on dimethyl methylphosphonate (DMMP), a close analog of DEMP, provide valuable insights into the hydrolysis of these esters. The hydrolysis of DMMP in hot-compressed water has been shown to follow pseudo-first-order kinetics, yielding methylphosphonic acid and methanol (B129727) as the primary products.[1][2] This reaction is significant for the potential neutralization of chemical warfare agents, as it results in more stable and less toxic compounds.[1]

Quantitative Data: Hydrolysis Kinetics of DMMP

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | Hot-compressed water | [1][2] |

| Products | Methylphosphonic acid, Methanol | Hot-compressed water | [1][2] |

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol | Temperatures: 200-300 °C, Pressures: 20-30 MPa | [1][2] |

| Pre-exponential Factor (A) | 107.51 ± 0.58 s-1 | Temperatures: 200-300 °C, Pressures: 20-30 MPa | [1][2] |

| Pressure Effect | No discernible effect on the hydrolysis rate | 20 and 30 MPa | [1] |

Pyrolysis

The thermal decomposition (pyrolysis) of DEMP is relevant to understanding its behavior in high-temperature environments, such as during incineration for disposal. Gas-phase pyrolysis studies of DEMP have been conducted in a quartz-lined turbulent flow reactor.[3]

Quantitative Data: Pyrolysis of DEMP

| Parameter | Value | Conditions | Reference |

| Temperature Range | 802 to 907 K | Nitrogen atmosphere | [3] |

| Residence Times | 15 to 125 ms | Turbulent flow reactor | [3] |

| Major Products | Ethylene (B1197577), Ethanol (B145695), Ethyl methylphosphonate, Methylphosphonic acid | - | [3] |

| Mean Ratio of Ethylene to Ethanol | 1.66 | - | [3] |

| Overall Decomposition Rate Constant (k) | k[s⁻¹] = 2.9 x 10¹⁶ exp(-59.2 [kcal. mole⁻¹]/(R T)) | - | [3] |

Pyrolysis Reaction Pathway

The formation of ethylene and ethanol from DEMP and its intermediate, ethyl methylphosphonate, can be explained by bond scission and ring transition state mechanisms.[3]

References

Theoretical and Computational Deep Dive into Diethyl Methylphosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl methylphosphonate (B1257008) (DEMP), an organophosphorus compound with the chemical formula C₅H₁₃O₃P, serves as a significant molecule in various scientific domains. Its structural similarity to certain nerve agent precursors makes it a valuable, less toxic simulant in studies related to the detection and decomposition of chemical warfare agents. Furthermore, its phosphonate (B1237965) functional group is of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for advancing these research areas. This technical guide provides a comprehensive overview of the theoretical and computational studies of diethyl methylphosphonate, presenting key data, detailed experimental and computational protocols, and visual representations of its molecular and electronic features.

Molecular Structure and Geometry

The foundational aspect of understanding the chemical behavior of diethyl methylphosphonate lies in its three-dimensional structure. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the optimized geometry of molecules like DEMP.

Computational Protocol for Geometry Optimization:

A common and reliable method for optimizing the geometry of organophosphorus compounds is through DFT calculations. The following protocol outlines a typical workflow:

-

Initial Structure: An initial 3D structure of diethyl methylphosphonate can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for such calculations.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions, which are important for accurately describing the electronic distribution in molecules with heteroatoms.

-

Software: The Gaussian suite of programs (e.g., Gaussian 16) is the industry standard for these types of calculations.[1]

-

Calculation Type: A geometry optimization (Opt) calculation is performed. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a subsequent frequency (Freq) calculation is essential. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Output Analysis: The output file from the calculation provides the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Logical Workflow for Geometry Optimization:

Optimized Geometric Parameters:

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | P=O | ~1.48 |

| P-C | ~1.80 | |

| P-O | ~1.60 | |

| O-C₂H₅ | ~1.45 | |

| C-C (ethyl) | ~1.53 | |

| C-H (methyl) | ~1.09 | |

| C-H (ethyl) | ~1.10 | |

| **Bond Angles (°) ** | O=P-C | ~115 |

| O=P-O | ~118 | |

| C-P-O | ~105 | |

| P-O-C | ~120 | |

| O-C-C | ~109 | |

| Dihedral Angles (°) | C-P-O-C | Varies with conformation |

| O-P-O-C | Varies with conformation |

Vibrational Spectroscopy: A Synergy of Experiment and Theory

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. When combined with theoretical frequency calculations, a detailed and accurate assignment of the spectral bands can be achieved.

Experimental Protocols:

FTIR Spectroscopy:

-

Sample Preparation: For liquid samples like DEMP, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the spectral regions of interest.

-

Instrumentation: A commercial FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and smoothing may be applied if necessary.

FT-Raman Spectroscopy:

-

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.

-

Instrumentation: A FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG laser) is used to minimize fluorescence.

-

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 180° (backscattering) geometry. Spectra are typically accumulated over a number of scans to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is processed to show the Raman shift (in cm⁻¹) relative to the excitation frequency.

Computational Protocol for Vibrational Frequencies:

The Freq calculation performed after geometry optimization provides the harmonic vibrational frequencies.

-

Methodology: The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be used for the frequency calculation.

-

Scaling Factors: It is a known issue that theoretical harmonic frequencies are often higher than the experimental anharmonic frequencies. To account for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals).

-

Visualization: The vibrational modes can be animated using software like GaussView to aid in the assignment of the calculated frequencies to specific types of molecular motion (stretching, bending, rocking, etc.).

Vibrational Mode Analysis:

The vibrational spectrum of diethyl methylphosphonate is characterized by several key functional group vibrations. DFT calculations on the DEMP cation have identified prominent vibrational modes.[1] While the frequencies will differ for the neutral molecule, the nature of the vibrations is similar.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| C-H Stretching | 3000-2850 | Asymmetric and symmetric stretching of methyl and ethyl groups. |

| P=O Stretching | 1270-1240 | A strong, characteristic absorption in the IR spectrum. |

| P-C Stretching | 730-700 | Stretching of the phosphorus-carbon bond.[1] |

| P-O-C Stretching | 1050-1000 | Asymmetric and symmetric stretching of the P-O-C linkages. |

| O-P-O Bending | 670-550 | Bending motion of the O-P-O group.[1] |

| CH₂ Rocking/Twisting | 1200-700 | Various bending and deformation modes of the ethyl groups. |

Relationship between Experimental and Theoretical Vibrational Analysis:

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key insights can be gained by analyzing the frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the molecular electrostatic potential.

Computational Protocol for Electronic Properties:

These properties are typically calculated from the optimized geometry using the same DFT method and basis set.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimation of partial atomic charges. It helps in understanding the electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for predicting how the molecule will interact with other charged species.

Signaling Pathway of Electronic Analysis:

Summary of Electronic Properties:

The following table summarizes the key electronic properties of DEMP that can be derived from computational studies. Note: The numerical values are illustrative and would be obtained from a specific DFT calculation.

| Property | Description | Illustrative Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | ~ -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | ~ 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity (smaller gap = more reactive). | ~ 8.0 eV |

| Mulliken Charges | Partial charges on each atom. | The phosphoryl oxygen (O=P) will have a significant negative charge, while the phosphorus atom will have a positive charge. |

| MEP | Visual map of electrostatic potential. | Negative potential (red) is expected around the phosphoryl oxygen, indicating a site for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For diethyl methylphosphonate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of DEMP (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: One-dimensional ¹H, ¹³C, and ³¹P NMR spectra are acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phased, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard like 85% H₃PO₄ (0 ppm for ³¹P).

Computational Protocol for NMR Chemical Shifts:

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in software like Gaussian.

-

Methodology: The GIAO method is used with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) on the previously optimized geometry.

-

Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculation using a continuum model like the Polarizable Continuum Model (PCM).

-

Referencing: The calculated absolute shielding values are converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory.

Expected NMR Spectral Data:

The following table summarizes the expected chemical shifts and multiplicities for the different nuclei in diethyl methylphosphonate.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H | P-CH₃ | ~1.5 | Doublet | ²JHP |

| O-CH₂-CH₃ | ~4.1 | Doublet of Quartets | ³JHH, ³JHP | |

| O-CH₂-CH₃ | ~1.3 | Triplet | ³JHH | |

| ¹³C | P-CH₃ | ~15 | Doublet | ¹JCP |

| O-CH₂-CH₃ | ~62 | Doublet | ²JCP | |

| O-CH₂-CH₃ | ~16 | Doublet | ³JCP | |

| ³¹P | P | ~30-35 | Multiplet | JPH |

Conclusion

The theoretical and computational investigation of diethyl methylphosphonate provides a detailed understanding of its molecular structure, vibrational dynamics, and electronic properties. Density Functional Theory, coupled with appropriate basis sets, has proven to be a robust methodology for predicting geometric parameters, vibrational frequencies, and electronic descriptors that are in good agreement with experimental observations. The synergy between computational modeling and experimental spectroscopy (FTIR, FT-Raman, and NMR) is essential for the accurate assignment of spectral features and a comprehensive characterization of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with diethyl methylphosphonate and related organophosphorus compounds, facilitating further advancements in their respective fields.

References

Methodological & Application

Application Notes and Protocols: The Utility of Diethyl Methylphosphonate and Related Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of diethyl methylphosphonate (B1257008) and structurally related phosphonate (B1237965) reagents in organic synthesis. It is intended to serve as a practical guide, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the design and execution of synthetic strategies.

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, offering significant advantages over the traditional Wittig reaction, including superior stereocontrol, typically favoring the formation of (E)-alkenes, and easier purification due to the water-soluble nature of the phosphate (B84403) by-product.[1] While reagents like triethyl phosphonoacetate are more common for introducing ester functionalities, the fundamental principles of the HWE reaction are broadly applicable.[2]

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a phosphate salt.[1]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

The HWE reaction demonstrates superior atom economy compared to the Wittig reaction, making it a greener alternative in organic synthesis.

| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions |

| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde (B42025) | (E)-Stilbene | Diethyl phosphate salt | ~68% | 85-95% | Base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF, DME), -78°C to rt |

| Wittig Reaction | Benzyltriphenylphosphonium bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine oxide, LiBr | ~33% | 70-90% | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF, Et2O), -78°C to rt |

| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, Benzaldehyde | (E)-Stilbene | SO2, N2, Phenyltetrazolate salt | - | 75-95% | Base (e.g., KHMDS), Anhydrous solvent (e.g., DME), -78°C to rt |

Data adapted from a comparative study for the synthesis of (E)-stilbene.[3]

This protocol details the synthesis of (E)-stilbene from benzaldehyde and diethyl benzylphosphonate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl benzylphosphonate

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Dichloromethane

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF at 0°C.

-

Add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[3]

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction provides a direct and atom-economical route to α-hydroxyphosphonates through the addition of dialkyl phosphites, such as diethyl phosphite (B83602), to aldehydes and ketones.[4] This reaction can be catalyzed by either bases or acids and often proceeds under mild conditions with high yields.[4] The resulting α-hydroxyphosphonates are valuable synthetic intermediates and have shown biological activity.[4][5]

The reaction is initiated by the addition of the phosphite to the carbonyl carbon, followed by proton transfer to form the α-hydroxyphosphonate.

Caption: General mechanism of the Pudovik reaction.

The reaction conditions, particularly the nature and amount of catalyst, can influence the reaction outcome, sometimes leading to rearranged byproducts.[6][7][8]

| Carbonyl Substrate | P-Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) (Ratio) | Yield (%) |

| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct | 98 |

| Diethyl α-oxoethylphosphonate | Diethyl phosphite | Et2NH (40%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (52:48) | - |

| Diethyl α-oxoethylphosphonate | Dimethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (85:15) | - |

| Diethyl α-oxobenzylphosphonate | Diethyl phosphite | Et2NH (5%) | Diethyl ether | 0 | 8 | Adduct / Rearranged (8:92) | - |

Data adapted from studies on the reaction of α-oxophosphonates.[6][9]

This protocol describes a base-catalyzed Pudovik reaction.[4]

Materials:

-

Benzaldehyde

-

Diethyl phosphite

-

Triethylamine (B128534) (TEA)

-

n-Pentane

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and triethylamine (10 mol%).

-

Add a minimal amount of acetone (~0.5 mL) to aid dissolution.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir for 1-2 hours (monitor by TLC).

-

After completion, cool the mixture to room temperature.

-

Add n-pentane and cool to 5°C in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold n-pentane, and dry under vacuum.[4]

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (such as diethyl phosphite) to produce α-aminophosphonates.[10][11] These products are of significant interest due to their biological activities, serving as structural analogs of α-amino acids.[12] The reaction can be performed under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols.[4][10]

The Kabachnik-Fields reaction can proceed through two main pathways: formation of an imine followed by addition of the phosphite, or formation of an α-hydroxyphosphonate followed by substitution with the amine.[10][13]

Caption: Mechanistic pathways of the Kabachnik-Fields reaction.

Various catalysts have been employed to promote the Kabachnik-Fields reaction, leading to high yields under mild conditions.

| Amine | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |

| Aniline (B41778) | Benzaldehyde | CeCl3·7H2O | THF | MW, 50°C, 10-15 min | 86-96 |

| Aniline derivatives | Benzaldehyde derivatives | ZnCl2/PPh3 | - | rt | 75-84 |

| Aniline derivatives | Benzaldehyde derivatives | Cerium oxide | Solvent-free | Mild | 87-95 |

| Benzaldehyde | Aniline | - | Solvent-free | MW, 100°C, 20 min | 90-98 |

Data compiled from various literature sources.[4][10][11][13]

This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.[4]

Materials:

-

Benzaldehyde

-

Aniline

-

Diethyl phosphite

-

10 mL microwave vial

-

Microwave reactor

Procedure:

-

Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 20 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure α-aminophosphonate.[4]

Other Applications of Diethyl Methylphosphonate

Diethyl methylphosphonate serves as a versatile reagent and precursor in various other synthetic transformations:[14][15]

-

Synthesis of α-Alkenyl, γ-Hydroxyl, and Fluoroalkynyl Phosphonates: It is a key starting material for the synthesis of a range of functionalized phosphonates.[14]

-

Preparation of Phosphonylated Peptides: It can be incorporated into solid-phase peptide synthesis to create phosphonylated peptide analogs.[14]

-

Prodrug Synthesis: Its derivatives are used in the development of lipophilic prodrugs, for instance, of meropenem.[14][15]

-

Conversion to Methylphosphonic Dichloride: Diethyl methylphosphonate can be converted to methylphosphonic acid dichloride using thionyl chloride, a precursor for various applications.[16]

Caption: General experimental workflow for phosphonate synthesis.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gjesr.com [gjesr.com]

- 13. mdpi.com [mdpi.com]

- 14. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]

- 15. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]

- 16. Thionyl chloride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic methodology for the stereoselective formation of alkenes.[1][2][3] It serves as a crucial alternative to the traditional Wittig reaction, offering several distinct advantages. In the HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an olefin.[4][5] Key benefits of this reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions compared to Wittig reagents, which often allows for milder reaction conditions.[3] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies product purification through simple aqueous extraction.[5]

This document provides detailed application notes and experimental protocols for the use of diethyl methylphosphonate (B1257008) as a reagent in the Horner-Wadsworth-Emmons reaction. Diethyl methylphosphonate is a versatile reagent for the introduction of a methyl-substituted double bond, a common structural motif in numerous biologically active molecules and pharmaceutical compounds.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway:

-

Deprotonation: A suitable base abstracts an acidic α-proton from the diethyl methylphosphonate to generate a stabilized phosphonate carbanion.[6]

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[6]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble diethyl phosphate salt.[3]

The stereochemical outcome of the HWE reaction is predominantly the thermodynamically more stable (E)-alkene.[1][4] However, the stereoselectivity can be influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions.[1] For the synthesis of (Z)-alkenes, specific modifications to the standard protocol, such as the Still-Gennari modification, are typically employed.[1][7]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

The following protocols provide general procedures for the Horner-Wadsworth-Emmons reaction using diethyl methylphosphonate. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Conditions using Sodium Hydride (NaH)

This protocol is suitable for a wide range of aldehydes and ketones and typically favors the formation of the (E)-alkene.

Materials:

-

Diethyl methylphosphonate

-

Aldehyde or Ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) or diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF or DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF or DMF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF or DMF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 times).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol employs milder conditions and is suitable for aldehydes or ketones that are sensitive to strong bases like NaH.[3][4]

Materials:

-

Diethyl methylphosphonate

-

Aldehyde or Ketone

-

Lithium chloride (LiCl), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).

-

Add anhydrous MeCN or THF, followed by diethyl methylphosphonate (1.1 equivalents).

-

Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate or diethyl ether (3 times).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Synthesis of Phosphonylated Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphonylated peptides, which are stable mimics of phosphorylated peptides, is of significant interest for studying these pathways and for the development of novel therapeutics, such as enzyme inhibitors and antigens for catalytic antibodies.

This document provides detailed protocols for the synthesis of methylphosphonylated peptides, starting from diethyl methylphosphonate (B1257008) as a precursor. It is important to note that direct phosphonylation of peptides with diethyl methylphosphonate is generally not feasible due to the low reactivity of the phosphonate (B1237965). Therefore, the protocols described herein involve the necessary activation of the phosphonate moiety to achieve efficient coupling with the peptide. Two primary strategies are presented: the "Phosphonylated Amino Acid Building Block" approach and the "Post-Synthetic Phosphonylation" approach.

Synthesis Strategies Overview

The synthesis of phosphonylated peptides can be broadly categorized into two main approaches. The choice of strategy depends on the specific peptide sequence, the desired position of the phosphonylation, and the available resources.

-

Phosphonylated Amino Acid Building Block Approach: This method involves the synthesis of a phosphonylated amino acid monomer, which is then incorporated into the peptide sequence during standard solid-phase peptide synthesis (SPPS). This is often the preferred method as it offers better control over the site of modification and can lead to higher yields of the desired product.

-

Post-Synthetic Phosphonylation Approach: In this strategy, the peptide is first assembled on a solid support, and a specific amino acid side chain (e.g., the hydroxyl group of serine or tyrosine) is then phosphonylated while the peptide is still attached to the resin. This method can be more direct but may present challenges with selectivity and reaction efficiency, especially in complex peptides.

Quantitative Data Summary

The following tables summarize typical yields for the key steps in the synthesis of methylphosphonylated peptides. Actual yields may vary depending on the specific peptide sequence, reaction conditions, and purification methods.

Table 1: Synthesis of Fmoc-Protected Methylphosphonylated Amino Acids

| Amino Acid | Phosphonylating Agent | Protection Strategy | Typical Yield (%) | Reference |

| Serine | Methylphosphonic monochloridate | Benzyl (B1604629) ester | 41-87 | [1] |

| Tyrosine | Methylphosphonic monochloridate | Benzyl ester | 41-87 | [1] |

| 4-Hydroxyproline | Di-tert-butyl N,N-diethylphosphoramidite | None (on-resin) | Not specified | [2] |

Table 2: Solid-Phase Synthesis of Phosphonylated Peptides

| Synthesis Strategy | Peptide Sequence Example | Coupling Reagent | Overall Crude Yield (%) | Reference |

| Building Block | BuChE active site mimic (Ser¹⁹⁵) | HBTU/HOBt | Not specified | [3] |

| Building Block | HSA mimic (Tyr⁴¹¹) | HBTU/HOBt | Not specified | [3] |

| Post-Synthetic | Ser-Val-Ser-Gln-Ala | Pivaloyl chloride (for activation) | 83 (of phosphopeptide) | [4] |

Experimental Protocols

Protocol 1: Synthesis of a Methylphosphonylated Amino Acid Building Block (Fmoc-Ser(PO(OEt)Me)-OH)

This protocol describes the synthesis of an Fmoc-protected serine amino acid with a methylphosphonylated side chain, starting from diethyl methylphosphonate. The key step is the conversion of the diethyl phosphonate to a more reactive phosphonochloridate.

Materials:

-

Diethyl methylphosphonate

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[5][6]

-

Fmoc-Ser-OBn (Fmoc-Serine benzyl ester)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Activation of Diethyl Methylphosphonate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl methylphosphonate in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of phosphorus oxychloride or phosphorus pentachloride.[5][6]

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR. The product is ethyl methylphosphonochloridate.

-

-

Phosphonylation of Fmoc-Ser-OBn:

-

In a separate flask, dissolve Fmoc-Ser-OBn in anhydrous DCM and add 1.2 equivalents of triethylamine.

-

Cool this solution to 0°C.

-

Slowly add the freshly prepared ethyl methylphosphonochloridate solution to the Fmoc-Ser-OBn solution.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain Fmoc-Ser(PO(OEt)Me)-OBn.

-

-

Deprotection of the Benzyl Ester:

-

Dissolve the purified Fmoc-Ser(PO(OEt)Me)-OBn in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).

-